3-Cyclopropyl-1-[1-(2,6-difluorobenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS No.: 2097863-71-1
Cat. No.: VC6690514
Molecular Formula: C17H19F2N3O4S
Molecular Weight: 399.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097863-71-1 |
|---|---|
| Molecular Formula | C17H19F2N3O4S |
| Molecular Weight | 399.41 |
| IUPAC Name | 3-cyclopropyl-1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H19F2N3O4S/c18-13-2-1-3-14(19)16(13)27(25,26)20-8-6-11(7-9-20)21-10-15(23)22(17(21)24)12-4-5-12/h1-3,11-12H,4-10H2 |
| Standard InChI Key | CSBLCXNVBKIDSW-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-cyclopropyl-1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione, delineates its core structure:
-
Imidazolidine-2,4-dione backbone: A five-membered ring containing two ketone groups at positions 2 and 4, providing hydrogen-bonding sites for target engagement.
-
Cyclopropyl substituent: A strained three-membered hydrocarbon ring at position 3, known to enhance metabolic stability and influence conformational dynamics.
-
Piperidine-4-yl group: A six-membered nitrogen-containing ring linked to the imidazolidine core, with a 2,6-difluorobenzenesulfonyl moiety at the piperidine nitrogen. The sulfonyl group acts as a polar anchor, while fluorine atoms modulate electronic effects and bioavailability.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉F₂N₃O₄S |
| Molecular Weight | 399.41 g/mol |
| SMILES | C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
| InChIKey | CSBLCXNVBKIDSW-UHFFFAOYSA-N |
| Solubility | Not publicly reported |
The molecular weight of 399.41 g/mol places this compound within the "drug-like" range, while the presence of fluorine atoms (contributing to lipophilicity) and sulfonyl groups (enhancing polarity) suggests balanced solubility properties suitable for oral administration.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:
-
Piperidine functionalization: Introduction of the 2,6-difluorobenzenesulfonyl group via sulfonylation of piperidin-4-amine under basic conditions.
-
Imidazolidine-dione formation: Cyclocondensation of urea derivatives with cyclopropanecarbonyl chloride, followed by N-alkylation with the sulfonylated piperidine intermediate.
-
Purification: Chromatographic techniques to isolate the final product, with reaction yields dependent on temperature control (typically 0–80°C) and solvent selection (polar aprotic solvents preferred).
Critical challenges include managing the steric hindrance imposed by the cyclopropyl group and ensuring regioselectivity during sulfonylation. Analytical characterization via NMR and high-resolution mass spectrometry confirms structural fidelity, though public spectral data remain limited.
Mechanism of Action and Biological Activity
Kinase Inhibition Hypothesis
The compound’s structural analogy to known kinase inhibitors supports a proposed mechanism targeting ATP-binding pockets of protein kinases. Key interactions likely involve:
-
Hydrogen bonding: The imidazolidine-dione carbonyl groups engaging with kinase hinge regions.
-
Hydrophobic interactions: Cyclopropyl and difluorophenyl groups occupying adjacent hydrophobic pockets.
-
Sulfonyl group coordination: Stabilizing interactions with lysine or arginine residues in the kinase active site.
While specific kinase targets remain undisclosed, related imidazolidine-dione derivatives exhibit IC₅₀ values in the nanomolar range against kinases such as JAK2 and CDK2 . Comparative studies suggest fluorinated aromatic systems enhance target affinity by reducing off-target binding, though this requires empirical validation for the present compound .
Physicochemical and Pharmacokinetic Profiling
Stability and Bioavailability
The cyclopropyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for alkyl substituents. Fluorine atoms further improve membrane permeability through lipophilicity modulation. While oral bioavailability remains unquantified for this compound, analogs with similar logP values (predicted ~2.5) demonstrate 40–60% bioavailability in rodent models .
Toxicity Considerations
Sulfonamide moieties carry inherent risks of hypersensitivity reactions, though fluorination may mitigate this by reducing reactive metabolite formation. Computational models predict low hERG channel affinity (pKᵢ < 5), suggesting minimal cardiotoxicity risk compared to non-fluorinated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume